Z433927330
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Overview
Description
Z433927330 is a selective inhibitor of Aquaporin-7 (AQP7), a member of the aquaporin family of proteins that facilitate the transport of water and small neutral solutes across cell membranes . Aquaporins play a crucial role in various physiological processes, and their dysregulation has been implicated in several diseases, including cancer . This compound has been studied for its potential therapeutic applications, particularly in the treatment of breast cancer .
Preparation Methods
The synthesis of Z433927330 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions . The synthetic route typically includes:
Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and condensation.
Formation of this compound: The final compound is obtained through a series of reactions, including cyclization and purification steps.
Chemical Reactions Analysis
Z433927330 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Z433927330 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Cancer Research: This compound has shown potential in inhibiting the progression and metastasis of breast cancer by targeting Aquaporin-7.
Biological Studies: The compound is used to study the role of Aquaporin-7 in various physiological processes, including water and glycerol transport.
Drug Development: This compound serves as a lead compound for developing new inhibitors targeting Aquaporin-7 and related proteins.
Mechanism of Action
The mechanism of action of Z433927330 involves its binding to the endofacial side of Aquaporin-7, thereby inhibiting its activity . The compound interacts with specific amino acid residues within the protein, blocking the transport of water and glycerol across the cell membrane . This inhibition disrupts the physiological functions of Aquaporin-7, leading to reduced cell proliferation and metastasis in cancer cells .
Comparison with Similar Compounds
Z433927330 is unique in its selectivity for Aquaporin-7 compared to other aquaporin inhibitors . Similar compounds include:
Auphen: Another Aquaporin inhibitor with broader specificity, affecting multiple aquaporin isoforms.
DFP00173: A selective inhibitor of Aquaporin-3, with lower efficacy towards Aquaporin-7.
RF03176: An inhibitor of Aquaporin-9, with distinct selectivity compared to this compound.
This compound stands out due to its high selectivity for Aquaporin-7, making it a valuable tool for studying the specific functions of this protein and its role in disease .
Properties
IUPAC Name |
ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-19(25)16-6-8-17(9-7-16)23-20(26)21-14-15-4-10-18(11-5-15)24-13-3-12-22-24/h3-13H,2,14H2,1H3,(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKHINHCUELQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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